molecular formula C9H13NO2 B13946116 5-tert-butylfuran-2-carboxamide CAS No. 63956-89-8

5-tert-butylfuran-2-carboxamide

Cat. No.: B13946116
CAS No.: 63956-89-8
M. Wt: 167.20 g/mol
InChI Key: NFABBAWHYBOFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a tert-butyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylfuran-2-carboxamide typically involves the reaction of 5-tert-butylfuran-2-carboxylic acid with an amine under appropriate conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted furan compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-tert-butylfuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s furan ring and carboxamide group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

  • 5-tert-Butylfuran-2-carboxylic acid
  • 5-tert-Butylfuran-2-carboxylate esters
  • N,N-Diethyl-5-tert-butylfuran-2-carboxamide

Comparison: 5-tert-Butylfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

63956-89-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-tert-butylfuran-2-carboxamide

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11)

InChI Key

NFABBAWHYBOFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.